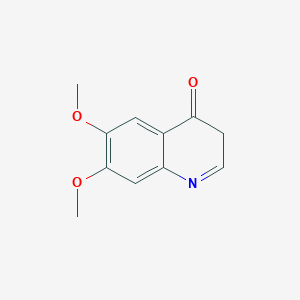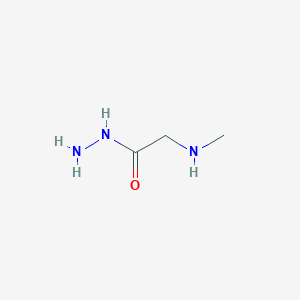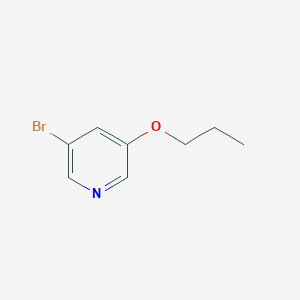
3-Bromo-5-propoxypyridine
Descripción general
Descripción
3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is 3-bromo-5-propoxypyridine .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-propoxypyridine is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.Physical And Chemical Properties Analysis
3-Bromo-5-propoxypyridine has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .Aplicaciones Científicas De Investigación
Application in Cancer Research
- Summary of the Application : 3-Bromopyruvate (3-BrPA), a derivative of 3-Bromo-5-propoxypyridine, has been studied for its potential as an inhibitor of aerobic glycolysis in tumor cells . This is significant because most tumor cells rely heavily on aerobic glycolysis for energy, a phenomenon known as the “Warburg effect”. By inhibiting this process, 3-BrPA could potentially kill tumor cells while leaving normal cells unaffected .
- Results or Outcomes : The study found that 3-BrPA showed great potential as a promising antitumor drug. It not only targets the glycolysis process but also inhibits mitochondrial oxidative phosphorylation (OXPHOS) in tumor cells. Excellent antitumor effects of 3-BrPA were observed in cultured cells and tumor-bearing animal models .
Application in Medicinal Chemistry
- Summary of the Application : 3-Bromo-5-hydroxypyridine, a derivative of 3-Bromo-5-propoxypyridine, is a versatile building block for medicinal chemistry . It has become an important intermediate for the preparation of various bioactive compounds .
- Methods of Application or Experimental Procedures : The synthesis of 3-Bromo-5-hydroxypyridine can be achieved by various routes, depending on the starting materials and reaction conditions . One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the hydrolysis of 5-bromo-3-pyridinol, which can be obtained by the reduction of 5-bromo-3-nitropyridine with a reducing agent such as iron powder or tin chloride .
- Results or Outcomes : 3-Bromo-5-hydroxypyridine has found numerous applications in medicinal chemistry as a versatile building block for the synthesis of various biologically active compounds . It can be used as a precursor for the preparation of pyridine-based drugs and drug candidates, such as kinase inhibitors, antiviral agents, and antitumor agents .
Application in Organic Synthesis
- Summary of the Application : 3-Bromo-5-hydroxypyridine, a derivative of 3-Bromo-5-propoxypyridine, is a heterocyclic compound with the molecular formula C5H4BrNO. It belongs to the class of pyridine derivatives, which are widely used in organic synthesis and pharmacology .
- Methods of Application or Experimental Procedures : The synthesis of 3-Bromo-5-hydroxypyridine can be achieved by various routes, depending on the starting materials and reaction conditions . One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the hydrolysis of 5-bromo-3-pyridinol, which can be obtained by the reduction of 5-bromo-3-nitropyridine with a reducing agent such as iron powder or tin chloride .
- Results or Outcomes : 3-Bromo-5-hydroxypyridine has found numerous applications in organic synthesis as a versatile building block for the synthesis of various biologically active compounds . It can be used as a precursor for the preparation of pyridine-based drugs and drug candidates, such as kinase inhibitors, antiviral agents, and antitumor agents .
Propiedades
IUPAC Name |
3-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZVZCUMJDFFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627298 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-propoxypyridine | |
CAS RN |
370879-78-0 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

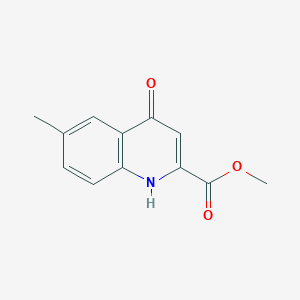
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)


![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

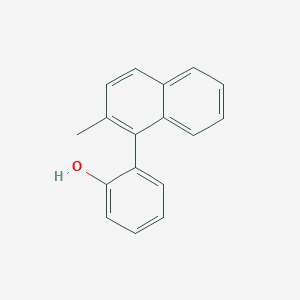
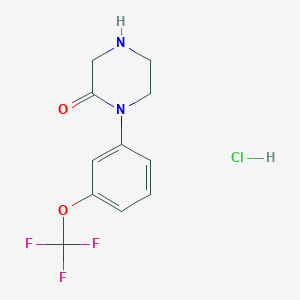
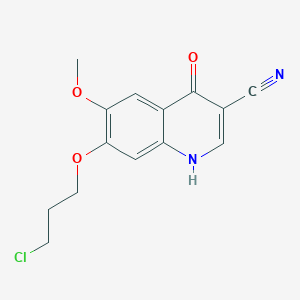

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)

